Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-
Brand Name: Vulcanchem
CAS No.: 17179-59-8
VCID: VC21050614
InChI: InChI=1S/C15H23N5O6/c1-15(2,25)8(22)3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)26-14/h5-8,10-11,14,21-25H,3-4H2,1-2H3,(H,16,17,18)/t7-,8?,10-,11-,14-/m1/s1
SMILES: CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)O
Molecular Formula: C15H23N5O6
Molecular Weight: 369.37 g/mol

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)-

CAS No.: 17179-59-8

Cat. No.: VC21050614

Molecular Formula: C15H23N5O6

Molecular Weight: 369.37 g/mol

* For research use only. Not for human or veterinary use.

Adenosine, N-(2,3-dihydroxy-3-methylbutyl)- - 17179-59-8

Specification

CAS No. 17179-59-8
Molecular Formula C15H23N5O6
Molecular Weight 369.37 g/mol
IUPAC Name (2R,3R,4S,5R)-2-[6-[(2,3-dihydroxy-3-methylbutyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Standard InChI InChI=1S/C15H23N5O6/c1-15(2,25)8(22)3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)26-14/h5-8,10-11,14,21-25H,3-4H2,1-2H3,(H,16,17,18)/t7-,8?,10-,11-,14-/m1/s1
Standard InChI Key ZDGBZZJKVZAYIV-SUDWGGGTSA-N
Isomeric SMILES CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)O
SMILES CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)O
Canonical SMILES CC(C)(C(CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator